molecular formula C18H20N2O3S B10891981 4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B10891981
M. Wt: 344.4 g/mol
InChI Key: CVRNEPLQYXBAQS-UHFFFAOYSA-N
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Description

4-METHOXY-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a methoxy group, an indole moiety, and a benzenesulfonamide group.

Preparation Methods

The synthesis of 4-METHOXY-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE involves several stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-METHOXY-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-METHOXY-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular signaling pathways .

Comparison with Similar Compounds

4-METHOXY-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE can be compared with other indole derivatives such as:

The uniqueness of 4-METHOXY-N~1~-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H20N2O3S/c1-13-3-8-18-17(11-13)14(12-19-18)9-10-20-24(21,22)16-6-4-15(23-2)5-7-16/h3-8,11-12,19-20H,9-10H2,1-2H3

InChI Key

CVRNEPLQYXBAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)OC

solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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